Dibenzyl sulfone plays a fundamental role in Organic Chemistry . It is present in target molecules of importance in Medicinal Chemistry and Materials Science . It is increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .
Method of Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years .
Results or Outcomes: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
Dibenzyl sulfide (DBS) is used in the biodesulfurization of thiophenic compounds .
Method of Application: An isolated Gordonia sp. IITR100 metabolizes DBS into dibenzyl sulfoxide and dibenzyl sulfone . The reaction downstream to it is mediated by some enzyme other than its DszA .
Results or Outcomes: In reactions where DBS and dibenzothiophene (DBT) were present together, both IITR100 and recombinant E. coli exhibited preference for the desulfurization of DBS over DBT . The newly identified capability of IITR100 for desulfurization of both thiophenic and sulfidic compounds suggests its potential use in improved desulfurization of petroleum fractions .
Dibenzyl sulfone on pyrolysis at 290°C yields stillbene and toluene .
Method of Application: The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported . Benzyl sulfone forms sodium salt with metallic sodium and with sodium ethoxide .
Results or Outcomes: The pyrolysis of dibenzyl sulfones at high temperatures results in the formation of stillbene and toluene .
Dibenzyl sulfone is used in the oxidation of sulfides .
Method of Application: Sulfides are oxidized with 30% hydrogen peroxide catalyzed by tantalum carbide to provide the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones . Both catalysts can easily be recovered and reused without losing their activity .
Results or Outcomes: The use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate enables a metal-free, environmentally benign oxidation of substituted sulfides to their corresponding sulfones without observation of the possible sulfoxide oxidation product .
Dibenzyl sulfone is used in the C–S bond functionalization of sulfones .
Method of Application: Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
Dibenzyl sulfone forms sodium salt with metallic sodium and with sodium ethoxide .
Method of Application: The mechanism of sodium salt formation with dibenzyl sulfones has been reported .
Results or Outcomes: The formation of sodium salt with dibenzyl sulfones is a significant reaction in organic chemistry .
Dibenzyl sulfone is an organosulfur compound characterized by its unique cyclic structure and chemical properties. It appears as a white, fine crystalline powder, with a molecular formula of CHOS and a molecular weight of 254.32 g/mol. This compound is known for its stability and resistance to various
Dibenzyl sulfone can be synthesized through various methods:
Dibenzyl sulfone finds applications in various fields:
Dibenzyl sulfone shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
Dibenzyl sulfide | CHS | Less stable; readily oxidized to form dibenzyl sulfoxide |
Dibenzyl sulfoxide | CHOS | Intermediate in metabolic pathways; more reactive than dibenzyl sulfone |
Dibenzyl disulfide | CHS | Contains two sulfur atoms; different reactivity profile |
Benzene sulfonic acid | CHOS | Strong acid; used in different applications compared to sulfones |
Dibenzyl sulfone is unique due to its stability and role as an intermediate in organic synthesis, distinguishing it from its counterparts which may be more reactive or utilized in different applications.
Dibenzyl sulfone is recognized by the International Union of Pure and Applied Chemistry (IUPAC) as benzylsulfonylmethylbenzene. Alternative nomenclature includes:
Property | Value | Source |
---|---|---|
IUPAC Name | Benzylsulfonylmethylbenzene | |
CAS Registry Number | 620-32-6 | |
SMILES Notation | C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2 | |
InChI Key | AWHNUHMUCGRKRA-UHFFFAOYSA-N |
The compound’s planar sulfonyl group adopts a tetrahedral geometry, with bond angles of approximately 109.5° around the sulfur atom. X-ray crystallography confirms a dihedral angle of 87.2° between the two benzyl rings, minimizing steric hindrance. Key spectral data include:
Dibenzyl sulfone exhibits the molecular formula C₁₄H₁₄O₂S, representing a symmetrical organosulfur compound containing fourteen carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [2]. The compound possesses a molecular weight of 246.33 grams per mole as determined through computational analysis using the PubChem database [1] [2]. More precise mass spectrometric analysis reveals an exact mass of 246.07145086 daltons, providing critical data for analytical identification purposes [1].
The elemental composition analysis indicates that carbon constitutes approximately 68.27% of the molecular mass, hydrogen accounts for 5.73%, oxygen represents 13.00%, and sulfur comprises 13.01% of the total molecular weight [1]. This elemental distribution reflects the characteristic structural features of arylsulfone compounds, where the organic aromatic components dominate the molecular composition while the sulfone functional group contributes significantly to the overall mass through the presence of sulfur and oxygen atoms [3] [4].
The compound is officially registered under the Chemical Abstracts Service number 620-32-6 and carries the International Union of Pure and Applied Chemistry name benzylsulfonylmethylbenzene [1] [5]. Alternative nomenclature includes dibenzyl sulphone, benzyl sulfone, and the systematic name (sulfonylbis(methylene))dibenzene, reflecting various naming conventions used in chemical literature [1] [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₄O₂S | [1] [2] |
Molecular Weight | 246.33 g/mol | [1] [2] |
Exact Mass | 246.07145086 Da | [1] |
Carbon Content | 68.27% | [1] |
Hydrogen Content | 5.73% | [1] |
Oxygen Content | 13.00% | [1] |
Sulfur Content | 13.01% | [1] |
CAS Number | 620-32-6 | [1] [5] |
The two-dimensional structural representation of dibenzyl sulfone reveals a central sulfur atom in a tetrahedral coordination environment, bonded to two oxygen atoms through double bonds and two benzyl groups through single bonds [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2, which systematically describes the connectivity pattern of all atoms within the molecule [1].
The International Chemical Identifier string provides a standardized representation: InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2, indicating the specific atomic connections and hydrogen atom placements [1] [5]. This structural encoding demonstrates the presence of two phenyl rings connected to a central sulfone moiety through methylene bridge carbons [6] [7].
Each benzyl group consists of a phenyl ring (C₆H₅) attached to a methylene carbon (CH₂), which subsequently bonds to the central sulfur atom [1] [7]. The sulfone functional group is characterized by the sulfur atom bearing two oxygen atoms in a double-bond configuration (SO₂), creating the distinctive sulfone chemistry that defines this compound class [8] [9].
The molecular structure can be described as having a central SO₂ group with two benzyl substituents, where the benzyl groups are positioned to minimize steric hindrance while maintaining optimal orbital overlap for chemical stability [1] [10]. The planar nature of the phenyl rings contrasts with the tetrahedral geometry around the sulfur center, creating a three-dimensional molecular architecture that influences both physical and chemical properties [10] [8].
The three-dimensional conformational analysis of dibenzyl sulfone reveals significant structural complexity arising from the rotational freedom around the sulfur-carbon bonds and the spatial arrangement of the benzyl groups [10] [8]. Computational studies utilizing density functional theory methods have identified multiple stable conformations, with the most energetically favorable arrangements determined by the balance between steric repulsion and electronic stabilization [10].
Crystal structure data obtained from X-ray crystallographic analysis indicates that dibenzyl sulfone adopts specific conformations in the solid state, with Cambridge Crystallographic Data Centre numbers 745926, 814245, 814246, and 814247 documenting various crystalline forms [1]. These structural determinations provide insight into the preferred molecular geometries and intermolecular packing arrangements [1] [8].
The sulfone moiety exhibits characteristic bond lengths consistent with organosulfur chemistry, where sulfur-oxygen double bonds typically range from 1.43 to 1.46 angstroms, and sulfur-carbon single bonds span 1.77 to 1.79 angstroms [8] [9]. These measurements align with established patterns for sulfone compounds and reflect the electronic structure of the central sulfur atom in its oxidized state [8] [9].
Conformational flexibility primarily originates from rotation around the carbon-sulfur bonds connecting the benzyl groups to the central sulfone unit [10]. Energy calculations suggest that gauche conformations are generally more stable than anti conformations, with energy differences typically ranging from 2 to 6 kilojoules per mole depending on the specific rotational angles [11] [10].
Vibrational spectroscopy studies using Raman and infrared techniques have provided experimental validation of theoretical conformational predictions [10]. The dominant conformations in solution are determined according to Boltzmann distribution principles based on relative Gibbs free energy calculations, with multiple conformers potentially coexisting under ambient conditions [10].
Structural Parameter | Value Range | Reference |
---|---|---|
S=O Bond Length | 1.43-1.46 Å | [8] [9] |
S-C Bond Length | 1.77-1.79 Å | [8] [9] |
Conformational Energy Difference | 2-6 kJ/mol | [11] [10] |
Preferred Conformation | Gauche | [11] [10] |
The molecular symmetry properties of dibenzyl sulfone are governed by the spatial arrangement of the constituent atoms and the inherent symmetry elements present within the molecular framework [8] [7]. The compound exhibits approximate C₂ symmetry when the two benzyl groups adopt equivalent orientations relative to the central sulfone moiety [12] [8].
The central sulfone group possesses local C₂v symmetry, characterized by a two-fold rotation axis passing through the sulfur atom and bisecting the oxygen-sulfur-oxygen angle [8] [13]. The oxygen-sulfur-oxygen bond angle typically ranges from 116.7 to 120.6 degrees, reflecting the tetrahedral electron geometry around the sulfur center with slight compression due to the double-bond character of the sulfur-oxygen interactions [8] [9].
Carbon-sulfur-carbon bond angles in dibenzyl sulfone fall within the range of 101.1 to 106.8 degrees, values that are consistent with tetrahedral geometry but show variation depending on the specific conformational arrangement and crystal packing forces [8]. These angular measurements reflect the balance between optimal orbital overlap and steric considerations imposed by the bulky benzyl substituents [8] [9].
The overall molecular symmetry is reduced from the idealized C₂v point group due to the conformational flexibility of the benzyl groups and their potential for adopting non-equivalent orientations [14] [8]. In crystal structures, symmetry elements may be further modified by intermolecular interactions and packing constraints that influence the adopted molecular conformation [1] [8].
Point group analysis reveals that dibenzyl sulfone can exhibit various symmetry classifications depending on the specific conformational state, ranging from C₁ (no symmetry) when benzyl groups adopt different orientations to C₂ (two-fold rotational symmetry) when equivalent conformations are maintained [14] [8]. The dynamic nature of these symmetry properties contributes to the conformational complexity observed in both solution and solid-state studies [10] [8].
Symmetry Element | Description | Angular Range |
---|---|---|
Local C₂v (SO₂ group) | Sulfone symmetry | O-S-O: 116.7-120.6° |
C-S-C Bond Angle | Tetrahedral distortion | 101.1-106.8° |
Overall Symmetry | Variable C₁ to C₂ | Conformation-dependent |
Point Group | Dynamic | C₁, C₂, or C₂v |